molecular formula C12H9FN4 B11875699 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine CAS No. 1356087-88-1

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine

Katalognummer: B11875699
CAS-Nummer: 1356087-88-1
Molekulargewicht: 228.22 g/mol
InChI-Schlüssel: UDKGCSSPZXIEFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a 6-fluoropyridin-2-yl group at position 3 and an amine at position 5. This structure places it within a class of bioactive molecules frequently explored in medicinal chemistry, particularly as kinase inhibitors or anticancer agents. The fluorine atom on the pyridine ring enhances electronic properties and metabolic stability, making it a critical functional group for optimizing drug-like characteristics .

Eigenschaften

CAS-Nummer

1356087-88-1

Molekularformel

C12H9FN4

Molekulargewicht

228.22 g/mol

IUPAC-Name

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C12H9FN4/c13-11-3-1-2-10(15-11)12-8-6-7(14)4-5-9(8)16-17-12/h1-6H,14H2,(H,16,17)

InChI-Schlüssel

UDKGCSSPZXIEFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl scaffold of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine. This method involves coupling a fluoropyridinyl boronic acid with a halogenated indazole precursor. Key steps include:

  • Reagents : 5-amino-3-bromo-1H-indazole and 6-fluoropyridin-2-ylboronic acid.

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a phosphine ligand.

  • Base : Na₂CO₃ or K₃PO₄ in a mixed solvent system (e.g., dioxane/water).

  • Conditions : 80–100°C under inert atmosphere for 12–24 hours.

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading2–5 mol% PdMaximizes C–N bond formation
Temperature90°CBalances rate and side reactions
Solvent Ratio (dioxane:H₂O)4:1Enhances solubility
Reaction Time18 hoursAchieves >85% conversion

A study demonstrated that replacing Pd(OAc)₂ with PdCl₂(dppf) increased yield from 72% to 89% by improving oxidative addition efficiency.

Buchwald-Hartwig Amination

For intermediates requiring late-stage amination, the Buchwald-Hartwig protocol is employed. This method facilitates C–N bond formation between aryl halides and amines:

  • Substrates : 3-bromo-1H-indazol-5-amine and 6-fluoropyridin-2-ylamine.

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.

  • Base : Cs₂CO₃ in toluene at 110°C.

Key Insight : The electron-withdrawing fluorine on pyridine accelerates oxidative addition but necessitates careful ligand selection to prevent dehalogenation.

Fluorination Techniques in Precursor Synthesis

Balz-Schiemann Reaction for Fluoropyridine Synthesis

The 6-fluoropyridin-2-yl moiety is often prepared via diazotization of 2-aminopyridine followed by HF treatment:

  • Diazotization: 2-Aminopyridine + NaNO₂/HCl → Diazonium salt.

  • Fluorination: Diazonium salt + HF → 6-fluoropyridine.

Challenges :

  • Corrosive HF requires specialized equipment.

  • Byproducts (e.g., N₂ gas) necessitate controlled venting.

Direct Fluorination Using Selectfluor®

An alternative employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for late-stage fluorination:

  • Substrate : 3-(6-chloropyridin-2-yl)-1H-indazol-5-amine.

  • Conditions : Selectfluor® (1.5 equiv), DMF, 60°C, 8 hours.

Table 2 : Fluorination Efficiency with Selectfluor®

Substrate PurityFluorine SourceYield (%)
>95%Selectfluor®78
<90%Selectfluor®52

This method avoids HF but requires anhydrous conditions to prevent hydrolysis.

Optimization Strategies for Scale-Up

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses exothermicity and mixing issues:

  • Microreactor Design : Stainless steel coils with Pd-coated surfaces.

  • Residence Time : 30 minutes at 100°C.

  • Output : 92% yield at 50 g/hour scale.

Advantages :

  • Precise temperature control minimizes decomposition.

  • Higher reproducibility compared to batch methods.

Ligand and Solvent Engineering

Ligand Screening :

  • Bidentate Ligands (e.g., dppf): Improve catalyst stability but increase cost.

  • Monodentate Ligands (e.g., PPh₃): Cost-effective but require higher Pd loading.

Solvent Effects :

  • Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but complicate purification.

  • Ether Solvents (THF, dioxane): Favor coupling kinetics but limit substrate scope.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(6-Fluorpyridin-2-yl)-1H-indazol-5-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur oder erhöhten Temperaturen durchgeführt.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; typischerweise in wasserfreien Lösungsmitteln unter inerter Atmosphäre durchgeführt.

    Substitution: Nucleophile wie Amine, Thiole oder Alkoxide; typischerweise in polaren aprotischen Lösungsmitteln unter milden Bedingungen durchgeführt.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von entsprechenden Oxiden oder hydroxylierten Derivaten.

    Reduktion: Bildung von entsprechenden Aminen oder Alkoholen.

    Substitution: Bildung von substituierten Pyridinderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity
Numerous studies have demonstrated the anticancer potential of indazole derivatives, including 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine. For instance, derivatives of indazole have shown promising results against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 14.3 ± 4.4 μM against human colorectal cancer cells (HCT116), indicating significant anti-proliferative activity. The presence of the fluorine atom in the structure may enhance its interaction with biological targets involved in cancer progression.

Mechanism of Action
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to act as a selective inhibitor for certain enzymes such as CYP1A2, which is crucial in drug metabolism. This selectivity can potentially lead to reduced side effects and increased efficacy in therapeutic applications.

Neurological Applications

Imaging and Diagnostic Tools
The compound has also been explored for its utility in neuroimaging. For example, a derivative labeled with fluorine-18 was synthesized for use in positron emission tomography (PET) imaging to visualize neurological processes. Such applications are vital for understanding various neurological disorders and developing targeted therapies.

Antimicrobial Properties

Microbial Inhibition
Indazole-containing compounds have been recognized for their antimicrobial properties. Research indicates that these compounds can serve as effective agents against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The ability to inhibit bacterial growth underscores the potential of this compound in treating infectious diseases.

Organic Synthesis

Building Block in Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify its properties and create novel compounds with desired biological activities . This versatility is crucial for drug discovery and development processes.

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound:

Application Area Activity/Outcome IC50 Values/Remarks References
Anticancer Anti-proliferative activity against HCT116 cellsIC50 = 14.3 ± 4.4 μM
Neurology PET imaging agent-
Antimicrobial Effective against MRSAMIC values reported for related compounds
Organic Synthesis Building block for complex molecules-

Wirkmechanismus

The mechanism of action of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. The indazole ring can interact with various proteins and nucleic acids, modulating their activity and function. The compound’s unique structure allows it to inhibit specific enzymes or receptors, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Phenyl-1H-indazol-5-amine (CAS 395099-05-5)

  • Structure : A phenyl group replaces the 6-fluoropyridin-2-yl moiety at position 3.
  • Key Differences :
    • The absence of fluorine reduces electronegativity and may decrease binding affinity to targets sensitive to halogen interactions.
    • Molecular weight: 209.25 g/mol vs. ~220–230 g/mol for the fluoropyridine analog (estimated).
    • Applications : Less frequently reported in kinase inhibitor patents compared to fluorinated analogs .

3-(2-Fluorophenyl)-1H-indazol-5-amine (CAS 1175859-35-4)

  • Structure : A 2-fluorophenyl group at position 3.
  • Key Differences :
    • Fluorine is positioned on the phenyl ring rather than a pyridine, altering steric and electronic interactions.
    • Reduced heterocyclic character may limit π-stacking interactions in enzymatic binding pockets.
    • Synthesis : Similar coupling strategies but with boronic acid intermediates for Suzuki reactions .

Pyridine/Pyrimidine-Linked Indazol-5-amines

N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine

  • Structure: Chloropyrimidine substituent linked via an amino group.
  • Key Differences :
    • Chlorine’s larger atomic radius compared to fluorine may hinder target binding in sterically constrained pockets.
    • Higher molecular weight (MW ~270 g/mol) and logP due to the pyrimidine ring.
    • Biological Activity : Demonstrated anticancer activity in preclinical models, suggesting the importance of heteroaromatic substituents .

N-(2-(3-(2-Methoxyethoxy)phenyl)pyrimidin-4-yl)-1H-indazol-5-amine

  • Structure : A methoxyethoxy-phenyl-pyrimidine substituent.
  • Key Differences :
    • Bulky substituents increase hydrophilicity (PSA ~90 Ų) but may reduce blood-brain barrier penetration.
    • Applications : Patented as a component of kinase inhibitors with improved solubility profiles .

Fluorinated Derivatives with Enhanced Bioactivity

6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0)

  • Structure : Trifluoromethyl group at position 6 of the indazole.
  • MW 201.15 g/mol vs. the target compound’s estimated higher MW. Applications: Used in fluorinated building blocks for high-throughput screening .

3-(4-Fluorophenyl)-1H-indazol-5-amine (CAS 473410-09-2)

  • Structure : Fluorine at the para position of the phenyl ring.
  • Key Differences :
    • Para-fluorine optimizes dipole interactions in flat binding sites (e.g., ATP pockets of kinases).
    • Lower steric hindrance compared to ortho-fluorine analogs .

Physicochemical and Pharmacokinetic Comparisons

Property 3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine 3-Phenyl-1H-indazol-5-amine N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine
Molecular Weight (g/mol) ~225 (estimated) 209.25 270.68
logP (Predicted) 2.1–2.5 2.9 3.2
PSA (Ų) ~70 53.07 ~85
Solubility (µg/mL) Moderate (fluorine enhances permeability) Low Moderate (pyrimidine increases polarity)

Biologische Aktivität

3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an indazole core substituted with a fluoropyridine moiety. This structural configuration is essential for its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of this compound against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • K562 (chronic myeloid leukemia)
    • A549 (lung cancer)
    • PC-3 (prostate cancer)
    • Hep-G2 (hepatoma)
  • Results :
    • The compound exhibited significant antiproliferative effects, particularly against K562 cells, with an IC50 value of approximately 5.15 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .
    • Selectivity was noted in normal cell lines (HEK-293), where the IC50 was recorded at 33.2 µM, suggesting a favorable therapeutic index with a selectivity index (SI) of 6.45 .

The mechanism underlying the antitumor activity of this compound appears to involve:

  • Induction of apoptosis in cancer cells, as evidenced by increased rates of early and late apoptosis in treated K562 cells.
  • Modulation of apoptotic pathways, specifically through inhibition of Bcl-2 and activation of Bax, which are critical regulators of apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the fluorine atom enhances lipophilicity and cellular permeability, contributing to its potent activity.
  • Variations in substituents at the C-5 position of the indazole significantly affect the compound's potency against different cancer cell lines .

Case Studies

Several case studies have documented the efficacy of related indazole compounds in clinical settings:

  • Combination Therapies : Research indicates that combining indazole derivatives with established chemotherapeutics can enhance therapeutic outcomes in resistant cancer types .
  • Clinical Trials : Ongoing trials are evaluating the safety and efficacy of indazole-based compounds in various malignancies, focusing on their potential to overcome resistance mechanisms .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Cell Line IC50 (µM) Selectivity Index Mechanism
K5625.156.45Apoptosis induction via Bcl-2/Bax modulation
A549Not specifiedNot specifiedNot specified
PC-3Not specifiedNot specifiedNot specified
Hep-G2Not specifiedNot specifiedNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 1H-indazol-5-amine with 2-chloro-6-fluoropyridine under reflux in ethanol with triethylamine (TEA) as a base yields the target compound (Example 45, [ ]]). Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 3-methoxycarbonylphenylboronic acid) in dioxane/water with K₂CO₃ and Pd(dppf)Cl₂ as a catalyst is also effective (Example 19, ). Key variables include catalyst loading (e.g., 0.15 mmol Pd(dppf)Cl₂ per 1.5 mmol substrate), solvent ratios (4:1 dioxane/water), and temperature (90–100°C).

Q. Which analytical techniques are recommended for characterizing this compound, and how are purity and structural integrity validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the indazole NH proton (~10 ppm) and fluorine-coupled pyridine signals. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (254 nm) assesses purity (>95% by area normalization). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight (e.g., m/z 255 [M+H]⁺). Recrystallization in methanol or column chromatography (DCM:MeOH gradients) removes impurities (Example 45, ; Fedotov et al., 2023 ).

Q. How can researchers design a bioassay to evaluate the kinase inhibition potential of this compound?

  • Methodological Answer : Use in vitro kinase inhibition assays with recombinant kinases (e.g., EGFR, ALK) and ATP concentrations near Km values. Measure IC₅₀ via fluorescence polarization or luminescence-based ADP detection. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (3–5 replicates). Fedotov et al. (2023) describe similar protocols for triazole-indole derivatives .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Perform solubility assays in PBS (pH 7.4) and simulate metabolic stability using liver microsomes. If in vitro activity is retained but in vivo efficacy is low, consider prodrug strategies (e.g., tert-butoxycarbonyl protection, as in Example 78 ). Validate with LC-MS/MS to track metabolite formation.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluoropyridine and indazole moieties?

  • Methodological Answer : Systematically modify substituents on the indazole (e.g., 5-amino group) and pyridine (e.g., 6-fluoro position). For example:

  • Replace fluorine with other halogens (Cl, Br) to assess electronic effects.
  • Introduce morpholinoethoxy (Example 144 ) or piperidinyl groups (Example 91 ) to enhance solubility.
  • Use parallel synthesis to generate analogs (e.g., tert-butyl esters in Example 78 ). Test analogs in kinase panels to identify selectivity trends.

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for synthesizing derivatives with diverse aryl/heteroaryl groups?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) and bases (CsF vs. K₂CO₃) to improve coupling efficiency. For electron-deficient boronic acids (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), use degassed solvents and N₂ atmosphere to prevent oxidation (Example 91 ). Monitor reaction progress via TLC (silica gel, UV detection) and isolate products using silica gel chromatography (DCM:MeOH 100:1 → 20:1).

Q. What methodologies address low yields in multi-step syntheses of this compound’s derivatives?

  • Methodological Answer : Identify bottlenecks using reaction monitoring (e.g., in situ IR or LC-MS). For example, the coupling step in Example 144 achieved 50% yield; increasing catalyst loading (Pd(dppf)Cl₂ from 0.1 to 0.2 eq) or switching to microwave-assisted synthesis (120°C, 30 min) may improve efficiency. Intermediate purification (e.g., Boc-protected amines in Example 78 ) can stabilize reactive groups.

Data Analysis and Validation

Q. How should researchers interpret conflicting NMR spectra for derivatives with similar substituents?

  • Methodological Answer : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the 6-fluoropyridine proton environment (δ 7.8–8.2 ppm) may shift with adjacent substituents. Compare with computed chemical shifts (DFT calculations) or reference spectra from patents (e.g., Example 45 ).

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report 95% confidence intervals and validate reproducibility across ≥3 independent experiments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.